BenchChemオンラインストアへようこそ!

Cavosonstat

Cystic Fibrosis CFTR Modulation Mechanism of Action

Cavosonstat (N91115) is the only clinically evaluated GSNOR inhibitor with comprehensive Phase I/II safety and PK data in cystic fibrosis populations. Its unique mechanism—stabilizing CFTR via GSNOR inhibition—is mechanistically complementary to established CFTR modulators, enabling combination studies with ivacaftor or lumacaftor. With an IC50 of 16 nM and demonstrated oral bioavailability at 5 mg/kg in preclinical models, this compound is ideal for CFTR stabilization assays and translational CF research. Guaranteed high purity (≥98%) for reproducible in vitro and in vivo experiments.

Molecular Formula C16H10ClNO3
Molecular Weight 299.71 g/mol
CAS No. 1371587-51-7
Cat. No. B606496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCavosonstat
CAS1371587-51-7
SynonymsCavosonstat;  N-91115;  N 91115;  N91115.
Molecular FormulaC16H10ClNO3
Molecular Weight299.71 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)Cl)C2=NC3=C(C=C2)C=C(C=C3)O
InChIInChI=1S/C16H10ClNO3/c17-13-8-10(16(20)21)1-4-12(13)15-5-2-9-7-11(19)3-6-14(9)18-15/h1-8,19H,(H,20,21)
InChIKeyBXSZILNGNMDGSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cavosonstat (CAS 1371587-51-7) Procurement Guide: Baseline Profile for CFTR Research


Cavosonstat (N91115) is an orally bioavailable small-molecule inhibitor of S-nitrosoglutathione reductase (GSNOR) and a cystic fibrosis transmembrane conductance regulator (CFTR) stabilizer . Its mechanism promotes CFTR maturation and plasma membrane stabilization, distinguishing it from CFTR correctors and potentiators [1]. Clinically investigated for cystic fibrosis, its development in this indication was discontinued due to lack of efficacy in Phase 2 trials, though research in other inflammatory and respiratory conditions continues [2].

Why In-Class CFTR Modulators Cannot Simply Substitute for Cavosonstat


Cavosonstat operates through a unique mechanism of GSNOR inhibition and CFTR stabilization, which is mechanistically distinct and complementary to both CFTR correctors (e.g., lumacaftor, tezacaftor) and potentiators (e.g., ivacaftor) [1]. This fundamental difference means that simply substituting cavosonstat with a corrector or potentiator would fail to engage the same biological target pathway, leading to divergent downstream effects on CFTR maturation, plasma membrane anchoring, and cellular GSNO levels [2]. Quantitative evidence from clinical trials and preclinical assays, detailed below, demonstrates that cavosonstat produces a distinct pharmacodynamic profile not replicated by other CFTR modulator classes.

Quantitative Differentiation Evidence for Cavosonstat vs. CFTR Modulator Comparators


Mechanistic Differentiation: Cavosonstat as a CFTR Stabilizer vs. Correctors and Potentiators

Cavosonstat is a CFTR stabilizer that promotes CFTR maturation and plasma membrane stability, a mechanism distinct from CFTR correctors (which increase CFTR trafficking to the membrane) and potentiators (which increase channel open probability). This complementary mechanism was demonstrated in preclinical models and is a key differentiator for combination strategies [1].

Cystic Fibrosis CFTR Modulation Mechanism of Action

Clinical Efficacy: Sweat Chloride Reduction vs. Baseline in F508del Homozygotes

In a Phase 1 study of CF subjects homozygous for F508del-CFTR, cavosonstat monotherapy at the highest dose produced a statistically significant reduction in sweat chloride of -4.1 mmol/L from baseline (P=0.032) at day 28 [1]. In contrast, Phase 2 trials adding cavosonstat to ivacaftor or lumacaftor/ivacaftor showed no significant sweat chloride reduction [2]. This highlights a context-dependent efficacy signal in monotherapy that is lost in combination with other modulators.

Cystic Fibrosis CFTR Biomarker Sweat Chloride

Body Mass Index (BMI) Change: Nutritional Status Signal vs. Placebo

Across three clinical trials, cavosonstat treatment was associated with numerical increases in BMI compared to placebo, suggesting a potential improvement in nutritional status. In the SNO-6 study (12 weeks, on Orkambi background), the mean BMI change was +0.16 (200 mg) and +0.17 (400 mg) vs. -0.09 for placebo (P<0.05 for combined active) [1]. This consistent trend, observed despite lack of lung function improvement, differentiates cavosonstat from other CFTR modulators that have not shown similar nutritional benefits in this context.

Cystic Fibrosis Nutritional Status BMI

Pharmacokinetic Profile: Predictable PK and Food Effect vs. Other Oral CFTR Modulators

Cavosonstat exhibits linear and predictable pharmacokinetics with rapid absorption. Crucially, its exposure is unaffected by a high-fat meal or by rifampin-mediated effects on drug metabolism and transport [1]. This contrasts with CFTR modulators like ivacaftor and lumacaftor, which have significant food-effect requirements and drug-drug interaction liabilities, providing cavosonstat with a potential advantage in dosing flexibility and combination regimen design.

Pharmacokinetics Drug-Drug Interaction Bioavailability

GSNOR Inhibition Potency: IC50 Comparison with N6022

Cavosonstat inhibits GSNOR with an IC50 of 16 nM , a potency comparable to the benchmark GSNOR inhibitor N6022 (IC50 = 8 nM [1]). While slightly less potent in vitro, cavosonstat offers distinct physicochemical properties and an oral bioavailability profile that has supported extensive clinical investigation, unlike N6022 which has limited public clinical data. This positions cavosonstat as the more clinically validated tool compound for GSNOR-related research.

GSNOR Inhibition Enzymatic Assay Potency

Optimal Research and Procurement Applications for Cavosonstat


Investigating CFTR Stabilization as a Monotherapy in F508del Homozygous Models

Based on the sweat chloride reduction (-4.1 mmol/L) observed in Phase 1 monotherapy [1], cavosonstat is best deployed in preclinical and clinical research aimed at understanding CFTR stabilization in F508del homozygous CF models without background corrector/potentiator therapy. This scenario leverages its unique mechanism to generate clean pharmacodynamic signals.

Evaluating Nutritional Status Improvement in CF Patients on Existing Modulator Backgrounds

The consistent BMI increases observed across three trials (+0.17 kg/m² vs. placebo in SNO-6) [2] support the use of cavosonstat in studies focused on nutritional endpoints. This application is particularly relevant for CF research where weight gain is a key therapeutic goal, even in the absence of lung function improvement.

Pharmacokinetic and Food-Effect Studies in CFTR Modulator Development

Cavosonstat's favorable PK profile, including linear kinetics and lack of food effect [3], makes it a valuable reference compound for designing and interpreting PK studies in CF. Its properties can serve as a benchmark for next-generation CFTR stabilizers or GSNOR inhibitors seeking to optimize oral bioavailability and dosing convenience.

GSNOR Inhibition in Non-CF Indications (Asthma, COPD, Neuroinflammation)

Given its potent GSNOR inhibition (IC50 16 nM) and advanced clinical development in severe asthma and COPD [4], cavosonstat is an ideal tool for exploring GSNOR's role in airway inflammation, bronchoconstriction, and neuroinflammatory diseases like experimental autoimmune encephalomyelitis. Its oral activity and established safety profile facilitate in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cavosonstat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.